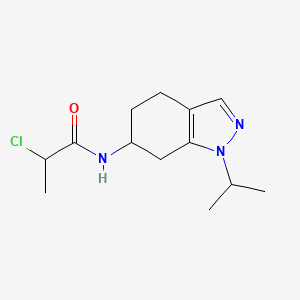

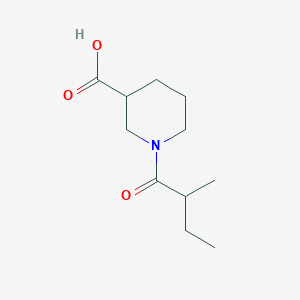

![molecular formula C18H18N4O3 B2527679 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1203387-95-4](/img/structure/B2527679.png)

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a hybrid pyrrolidine-2,5-dione derivative . It has been studied for its potent anticonvulsant properties . The compound has shown broad-spectrum activity in widely accepted animal seizure models .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis

The molecular structure of this compound was confirmed using 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Scientific Research Applications

Anticonvulsant Properties

Epilepsy, a common neurological disorder, often presents drug resistance. Researchers have explored novel anticonvulsants to address this challenge. The compound belongs to a series of hybrid pyrrolidine-2,5-dione derivatives. In animal seizure models, it demonstrated broad-spectrum activity, including in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Notably, compound 30 exhibited potent anticonvulsant activity and a favorable safety profile .

Pain Modulation

Anticonvulsant drugs often intersect with pain pathways. Compound 30 was effective in various pain models, including the formalin test of tonic pain, capsaicin-induced pain, and oxaliplatin-induced neuropathic pain in mice. Its mechanism of action likely involves inhibiting calcium currents mediated by Cav 1.2 (L-type) channels .

Monoclonal Antibody Production Enhancement

In the realm of biotechnology, this compound has shown promise. Researchers investigated its impact on monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. It was found to enhance cell-specific antibody production, potentially contributing to improved medication supply and cost reduction .

Metabolic Stability and Safety

Compound 30 exhibited high metabolic stability in human liver microsomes and negligible hepatotoxicity. Additionally, it showed relatively weak inhibition of specific cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9), making it a promising candidate for further exploration .

Mechanism of Action

Target of Action

The primary target of this compound is the production of monoclonal antibodies in recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemical Pathways

The compound affects the biochemical pathways involved in monoclonal antibody production. Specifically, it enhances the cell-specific productivity of monoclonal antibodies . The compound might also be used to control the level of the galactosylation for the N-linked glycans .

Pharmacokinetics

The compound’s ability to increase cell-specific glucose uptake rate suggests it may have a significant impact on cellular metabolism .

Result of Action

The result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth and enhancing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . It also results in the suppression of galactosylation on a monoclonal antibody .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-21-17(13-6-3-7-14(13)20-21)19-18(25)11-4-2-5-12(10-11)22-15(23)8-9-16(22)24/h2,4-5,10H,3,6-9H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKBOCXNBDJFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)

![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)